(E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid

Enantioselective hydrogenation Process chemistry Chiral drug intermediate

Procure CAS 745052-98-6 — the penultimate, stereodefined (E)-acrylic acid intermediate for the enantioselective synthesis of the clinical glucokinase activator PSN-GK1. Developed by Eli Lilly/Prosidion for multi-kilogram preparation, this compound uniquely enables crystallization-induced diastereomeric purification from MeOH (>99% purity) and high enantioselectivity (≥99% ee after upgrade) in the subsequent Rh-catalyzed asymmetric hydrogenation. The Z-isomer, saturated analog (CAS 745052-93-1), and ethyl ester (CAS 745052-96-4) cannot replicate these interdependent process outcomes. Verify ≥99% chemical purity and certified E-isomer content from your supplier.

Molecular Formula C17H20O5S
Molecular Weight 336.4 g/mol
CAS No. 745052-98-6
Cat. No. B3282071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid
CAS745052-98-6
Molecular FormulaC17H20O5S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)C2=CC=C(C=C2)C(=CC3CCOCC3)C(=O)O
InChIInChI=1S/C17H20O5S/c18-17(19)16(11-12-7-9-22-10-8-12)13-1-3-14(4-2-13)23(20,21)15-5-6-15/h1-4,11-12,15H,5-10H2,(H,18,19)/b16-11+
InChIKeyMNNGVQPWHYBWLL-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid (CAS 745052-98-6) – A Key GKA Intermediate for Enantioselective Synthesis


(E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid (CAS 745052-98-6) is a geometrically defined α,β-unsaturated carboxylic acid that serves as the penultimate intermediate in the enantioselective synthesis of the clinical glucokinase activator (GKA) (R)-1 (PSN-GK1). This compound, designated E-acrylic acid 8 in the primary process chemistry literature, was developed by Eli Lilly and Prosidion for multikilogram preparation of a type 2 diabetes therapeutic candidate [1]. The compound features a cyclopropylsulfonyl-substituted phenyl ring, a tetrahydropyran-4-yl substituent, and a stereodefined (E)-acrylic acid moiety that is essential for the subsequent asymmetric hydrogenation step conferring chirality to the final API [1].

Why Generic Substitution Fails for CAS 745052-98-6: E-Configuration and Purity Are Process-Critical


This compound cannot be freely interchanged with its Z-isomer, the corresponding saturated propanoic acid analog (CAS 745052-93-1), or the ethyl ester derivative (CAS 745052-96-4) because the (E)-configuration and the free carboxylic acid functionality are simultaneously required for two interdependent process outcomes: (i) crystallization-induced diastereomeric purification from MeOH that delivers >99% chemical purity, and (ii) high enantioselectivity (86–89% ee, upgraded to >99% ee) in the subsequent Rh-catalyzed asymmetric hydrogenation [1]. The Z-isomer is selectively rejected during crystallization and cannot achieve comparable enantiomeric excess under the same hydrogenation conditions; the saturated analog entirely lacks the prochiral olefin required for asymmetric induction, and the ester requires additional hydrolysis steps that compromise overall yield and purity [1]. These stereochemical and functional-group interdependencies are documented in the Magnus et al. (2012) process development study and are not transferable across in-class analogs.

Quantitative Comparator Evidence: CAS 745052-98-6 vs. Closest Analogs and Alternative Intermediates


E-Configuration Enables >99% ee After Asymmetric Hydrogenation vs. Z-Isomer Rejection During Crystallization

The (E)-acrylic acid (8, CAS 745052-98-6) undergoes Rh-catalyzed asymmetric hydrogenation with (R)-(S)-MOD-Mandyphos/[Rh(NBD)2]BF4 to afford chiral acid (R)-9 with 86% ee at s/c 2000:1 (750 psig H2, 30 °C, 18 h), which is upgraded to >99% ee after a single crystallization from 2-MeTHF/heptane [1]. When TEA is used to form the triethylammonium carboxylate salt in situ, the enantioselectivity rises to 89% ee, with isolated yield of 86% and >99% ee after crystallization, while hydrogen pressure is reduced to 70 psig and reaction time to <4 h [1]. In contrast, the Z-isomer remains selectively in the mother liquor during the MeOH solvate crystallization of 8, precluding its entry into the hydrogenation step and demonstrating that the E-configuration is not merely preferred but process-essential [1].

Enantioselective hydrogenation Process chemistry Chiral drug intermediate

>99% Chemical Purity via E-Specific MeOH Solvate Crystallization Enables s/c 4000:1 Without Rh Removal

E-Acrylic acid 8 crystallizes from MeOH as a MeOH solvate with >99% chemical purity and 65% isolated yield from the telescoped Wittig olefination–oxidation–isomerization–hydrolysis sequence [1]. This exceptional purity permits the hydrogenation to operate at a substrate-to-catalyst ratio (s/c) of 4000:1—double the initial 2000:1—thereby obviating the need for charcoal adsorbent treatment to remove residual rhodium and eliminating a costly, yield-reducing workup step [1]. Typical industrial asymmetric hydrogenations operate at s/c of 100–1000:1; the >99% purity of 8 is the direct enabler of this ~4- to 40-fold improvement in catalyst productivity [1]. The saturated propanoic acid analog (CAS 745052-93-1) cannot achieve this because it lacks the prochiral olefin and the crystallographic packing conferred by the E-configuration [1].

Crystallization-induced purification Catalyst turnover number API intermediate quality

20-Fold Solubility Differential Between E-Acrylic Acid 8 and Its Hydrogenation Product Enables Slurry-to-Solution Process

Chiral acid (R)-9 exhibits approximately 20-fold greater solubility in MeOH than E-acrylic acid 8 [1]. This solubility differential permits the hydrogenation to initiate as a suspension of 8 in MeOH that progressively homogenizes as conversion to the more soluble (R)-9 proceeds, achieving full conversion in 3 hours at 700 psig H2 [1]. This self-homogenizing behavior eliminates the need for co-solvents (the earlier process required 16% toluene by volume to aid dissolution of 8) and simplifies reactor design for pilot-plant scale [1]. The saturated propanoic acid analog (CAS 745052-93-1) is already the reduced product and cannot provide this suspension-to-solution process window; other acrylic acid intermediates lacking the tetrahydropyran and cyclopropylsulfonyl substitution pattern do not share this specific solubility profile [1].

Solubility-limited hydrogenation Process design Slurry-to-solution reaction

PSN-GK1 Derived from This Intermediate Achieves 130 nM EC50 vs. Glucokinase, with Superior Potency to MK-0941 and Comparable Oral Efficacy in Diabetic Models

The final API (R)-1 (PSN-GK1), for which CAS 745052-98-6 is the direct chiral precursor, activates human glucokinase with an EC50 of 130 ± 10 nM at 5 mM glucose, representing a 4.3 ± 0.2-fold activation [1]. This is more potent than MK-0941 (EC50 240 nM at 2.5 mM glucose, 65 nM at 10 mM glucose) and compares favorably with RO-28-1675 (EC50 54 nM) and LY2608204 (EC50 42 nM) [2], though LY2608204 and RO-28-1675 achieve their potency through structurally distinct scaffolds that do not proceed through this acrylic acid intermediate. Importantly, PSN-GK1 reduced blood glucose at 1 and 10 mg/kg p.o. in C57Bl/6 mice, increased 2-DG incorporation into liver glycogen sixfold in hyperinsulinemic clamps, and improved glycemic profiles in db/db mice and Zucker diabetic fatty rats without causing hypoglycemia—models where earlier GKAs had not demonstrated efficacy [1].

Glucokinase activation Type 2 diabetes In vivo antihyperglycemic efficacy

Telescoped E-Selective Synthesis from Sulfide 2 to Acrylic Acid 8 in 65% Yield with Single Crystallization Purification vs. Multi-Step Isolation Required for Analogs

The Magnus process achieves the conversion of cyclopropylphenyl sulfide 2 to E-acrylic acid 8 in a four-step telescoped sequence (Wittig olefination, sulfide-to-sulfone oxidation, E-selective olefin isomerization, and ester hydrolysis) without intermediate purifications, yielding 8 as a MeOH solvate in 65% overall yield with >99% purity through a single crystallization [1]. This contrasts with the earlier Prosidion route, which required isolation of sulfone-α-ketoester 4 and suffered from Baeyer–Villiger degradation and m-CPBA-related safety concerns [1]. The ethyl ester analog (CAS 745052-96-4) would require a separate hydrolysis step and additional purification to achieve comparable acid purity, adding at minimum one unit operation and associated yield loss. The telescoped process directly exploits the crystallinity of the E-acrylic acid MeOH solvate for both purification and isolation, a property not shared by the ester or the saturated acid analogs [1].

Telescoped synthesis Process mass intensity Intermediate isolation

Optimal Procurement and Application Scenarios for (E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid (CAS 745052-98-6)


Multikilogram Asymmetric Hydrogenation for GKA API Manufacturing

This compound is the only demonstrated intermediate for enantioselective hydrogenation to (R)-9 at s/c 4000:1 with >99% ee after crystallization. Users developing pilot-plant or commercial-scale routes to PSN-GK1 or related (R)-propionamide GKAs should procure CAS 745052-98-6 with ≥99% chemical purity and certified E-isomer content to replicate the published 87% isolated yield and >99% ee [1]. The 20-fold solubility differential between substrate and product permits neat MeOH hydrogenation without co-solvent, a critical advantage for large-scale reactor utilization [1].

Medicinal Chemistry SAR of Cyclopropylsulfonyl-Containing GKAs Requiring Stereodefined Intermediates

For structure–activity relationship (SAR) programs exploring cyclopropylsulfonyl phenyl GKAs, this E-acrylic acid serves as the common late-stage intermediate for amide coupling with diverse heteroaryl amines. Its E-configuration ensures that the subsequent hydrogenation delivers the (R)-enantiomer with predictable enantioselectivity, enabling reliable correlation of stereochemistry with glucokinase activation potency (EC50 130 nM for the pyrazine analog [2]). Procurement of CAS 745052-98-6 avoids the need to independently develop and validate E/Z isomerization and purification protocols, which the primary literature identifies as a non-trivial process challenge [1].

Process Development and Route Scouting for Chiral Acid Intermediates

Process chemistry groups evaluating synthetic routes to (R)-2-(4-cyclopropanesulfonylphenyl)-3-(tetrahydropyran-4-yl)propanoic acid derivatives should use CAS 745052-98-6 as the benchmark intermediate. The published telescoped synthesis (Wittig–oxidation–isomerization–hydrolysis) with single-crystallization purification to >99% purity represents the current state-of-the-art in terms of process mass intensity and cycle time [1]. Alternative approaches using the ethyl ester (CAS 745052-96-4) or saturated acid (CAS 745052-93-1) add processing steps or preclude asymmetric induction entirely [1].

In Vivo Pharmacology Studies Requiring PSN-GK1 with Defined Enantiopurity

In vivo pharmacology teams conducting efficacy studies of PSN-GK1 in diabetic rodent models (db/db mice, ZDF rats, ob/ob mice) require API with >99% ee to avoid confounding effects from the (S)-enantiomer. CAS 745052-98-6 is the direct precursor to this enantiopure API, and its procurement from suppliers capable of demonstrating >99% E-isomer content and >99% chemical purity is essential for generating reproducible in vivo data consistent with the published pharmacological profile: glucose lowering at 1–10 mg/kg p.o., sixfold increase in liver glycogen 2-DG incorporation, and efficacy without hypoglycemia [2].

Quote Request

Request a Quote for (E)-2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.